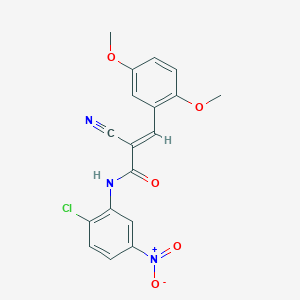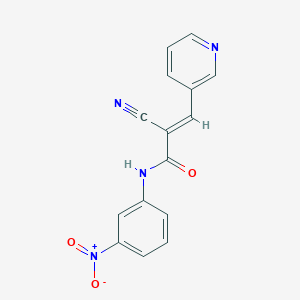
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, nitro, cyano, and dimethoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 2-chloro-5-nitroaniline and 2,5-dimethoxybenzaldehyde.
Knoevenagel condensation: The 2,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Amidation: The 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile is then reacted with 2-chloro-5-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of (2E)-N-(2-amino-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or aldehydes.
科学研究应用
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and cyano groups can influence its binding affinity and reactivity with biological molecules.
相似化合物的比较
Similar Compounds
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with a different substitution pattern on the phenyl ring.
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Another isomer with different positions of the methoxy groups.
Uniqueness
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, nitro, cyano, and dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
属性
分子式 |
C18H14ClN3O5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC 名称 |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O5/c1-26-14-4-6-17(27-2)11(8-14)7-12(10-20)18(23)21-16-9-13(22(24)25)3-5-15(16)19/h3-9H,1-2H3,(H,21,23)/b12-7+ |
InChI 键 |
JDDJKUWIIOHVRP-KPKJPENVSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10897444.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)

![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10897493.png)
![Methyl 5-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897499.png)

![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)
